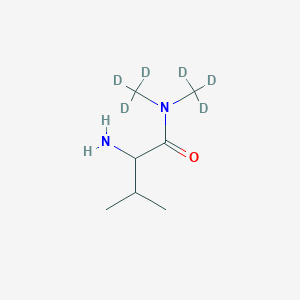
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a natural product found in Illicium angustisepalum and Larix kaempferi with data available.
作用机制
生化分析
Biochemical Properties
16-Nor-15-oxodehydroabietic acid plays a significant role in biochemical reactions. It has been identified as an inhibitor of phosphodiesterase type 4D (PDE4D), an enzyme involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4D, 16-Nor-15-oxodehydroabietic acid can increase the levels of cAMP, which is a crucial secondary messenger in various signaling pathways. This interaction highlights the compound’s potential in modulating cellular responses and signaling pathways.
Cellular Effects
16-Nor-15-oxodehydroabietic acid has been shown to influence various types of cells and cellular processes. Its inhibitory effect on PDE4D can lead to increased cAMP levels, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, elevated cAMP levels can activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in gene expression and metabolic processes. This compound’s impact on cell function underscores its potential in regulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of 16-Nor-15-oxodehydroabietic acid involves its interaction with PDE4D. By binding to the active site of PDE4D, the compound inhibits the enzyme’s activity, preventing the breakdown of cAMP . This inhibition results in elevated cAMP levels, which can activate downstream signaling pathways involving PKA and other cAMP-dependent processes. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing various cellular functions and responses.
Dosage Effects in Animal Models
The effects of 16-Nor-15-oxodehydroabietic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cAMP levels and influencing cellular responses . At higher doses, there may be potential toxic or adverse effects. Studies have shown that excessive inhibition of PDE4D can lead to disruptions in cellular signaling and metabolic processes, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
16-Nor-15-oxodehydroabietic acid is involved in various metabolic pathways. Its interaction with PDE4D and subsequent effects on cAMP levels can influence metabolic flux and metabolite levels The compound’s role in modulating cAMP-dependent pathways underscores its potential impact on cellular metabolism and energy homeostasis
Transport and Distribution
The transport and distribution of 16-Nor-15-oxodehydroabietic acid within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its localization and accumulation, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
16-Nor-15-oxodehydroabietic acid’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall impact on cellular processes
属性
IUPAC Name |
7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNLFYUMKLEAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


